molecular formula C9H10N4O2S B181246 5-Ethylsulfonyl-1-phenyltetrazole CAS No. 3206-46-0

5-Ethylsulfonyl-1-phenyltetrazole

Cat. No. B181246
CAS RN: 3206-46-0
M. Wt: 238.27 g/mol
InChI Key: VZFCSFHTLJFUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethylsulfonyl-1-phenyltetrazole is a chemical compound with the molecular formula C9H10N4O2S . It is a derivative of 5-Phenyl-1H-tetrazole .


Synthesis Analysis

The synthesis of tetrazole derivatives, including 5-Ethylsulfonyl-1-phenyltetrazole, can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . There have been significant developments in the synthesis of 5-substituted 1H-tetrazoles .


Molecular Structure Analysis

The molecular structure of 5-Ethylsulfonyl-1-phenyltetrazole can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 224.240 Da .


Chemical Reactions Analysis

Tetrazoles, including 5-Ethylsulfonyl-1-phenyltetrazole, easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .


Physical And Chemical Properties Analysis

5-Ethylsulfonyl-1-phenyltetrazole is a crystalline light yellow powder . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction .

Scientific Research Applications

Synthetic Utility in Tetrazole Derivatives 5-Ethylsulfonyl-1-phenyltetrazole exhibits synthetic versatility in the production of tetrazole derivatives. The compound has been utilized as a universal synthon for the synthesis of various tetrazole structures with functional substitutions on the heteroring carbon atom. It has shown promising results in interactions with C-, N-, and O-nucleophiles, facilitating the creation of 1-phenyltetrazoles with functional substituents (Gol'tsberg & Koldobskii, 1996).

Formation of Tetrazole Compounds In a related context, the formation of 5-phenyltetrazole has been achieved through the oxidation of certain hydrazidine compounds, leading to products like 2,5-diphenyl-1,3,4-oxadiazole and 3,5-diphenyl-4-phenylsulfonylamino-4H-1,2,4-triazole. This process highlights the compound's relevance in the formation of complex heterocyclic structures (Ito, Tanaka, Kakehi, & Kawahata, 1978).

Dendrimer Synthesis 5-Ethylsulfonyl-1-phenyltetrazole has been instrumental in the development of tetrazole-containing dendrimers. The reactions involving this compound have led to the creation of polytetrazoles and their derivatives, which are valuable in the synthesis of dendrimers following a divergent scheme. This application demonstrates the compound's utility in the realm of advanced polymeric and macromolecular chemistry (Artamonova, Zatsepina, & Koldobskii, 2004).

Safety And Hazards

5-Ethylsulfonyl-1-phenyltetrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable solid and is harmful if swallowed . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The reported experimental tests suggest 5-Phenyl-1H-tetrazole as a promising candidate for replacing toxic BTA in the prevention of bronze archaeological and artistic objects corrosion . This suggests that 5-Ethylsulfonyl-1-phenyltetrazole, being a derivative of 5-Phenyl-1H-tetrazole, may also have potential applications in similar areas.

properties

IUPAC Name

5-ethylsulfonyl-1-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c1-2-16(14,15)9-10-11-12-13(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFCSFHTLJFUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=NN1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353798
Record name 5-Ethylsulfonyl-1-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylsulfonyl-1-phenyltetrazole

CAS RN

3206-46-0
Record name 5-Ethylsulfonyl-1-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-Phenyl-5-mercaptotetrazole (25 g, 140 mmol) in ethanol (250 mL) was added powdered potassium hydroxide (9.5 g). The resulting mixture was refluxed for 1 h, and ethyl iodide (12 mL, 150 mmol) was added drop wise. The reaction proceeded under reflux for 18 h. After cooling, the volatiles were removed under reduced, pressure and the residue was partitioned between water (300 mL) and ether (300 mL). The organic layer was washed with sat. NaHCO3 (2×120 mL) and brine (100 mL). After concentration in vacuo, the residue (28.71 g) was taken up in methanol (250 mL) and water (250 mL). After cooling to 0 C, Oxone (400 g) was added portion wise. The mixture was then stirred for 1 h at room temperature before refluxing for 18 h. After cooling, ether (300 mL) was added and the solids were removed by filtration. The filtrate was then concentrated in vacuo, and the white solid was filtered. The latter was thoroughly washed with water and dried under reduced pressure over night to yield 5-Ethylsulfonyl-1-phenyl-1H-tetrazole (27.7 g, 116 mmol) as a white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Ethylsulfonyl-1-phenyltetrazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Ethylsulfonyl-1-phenyltetrazole
Reactant of Route 3
5-Ethylsulfonyl-1-phenyltetrazole
Reactant of Route 4
Reactant of Route 4
5-Ethylsulfonyl-1-phenyltetrazole
Reactant of Route 5
Reactant of Route 5
5-Ethylsulfonyl-1-phenyltetrazole

Citations

For This Compound
1
Citations
NG Egorova, TV Artamonova, GI Koldobskii - Russian Journal of Organic …, 2007 - Springer
While performing studies in the field of synthesis and properties of 5-alkylsulfonyl-1-aryltetrazoles, we have developed a simple and efficient procedure for the preparation of these …
Number of citations: 7 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.